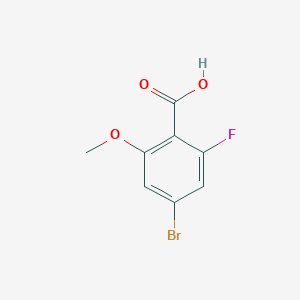

4-Bromo-2-fluoro-6-methoxybenzoic acid

Descripción general

Descripción

4-Bromo-2-fluoro-6-methoxybenzoic acid is a chemical compound with the CAS Number: 1472104-49-6 . It has a molecular weight of 249.04 . The compound is solid in its physical form .

Molecular Structure Analysis

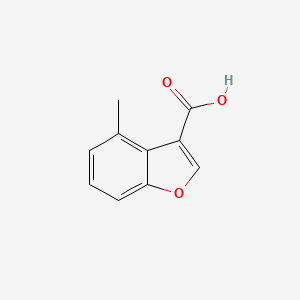

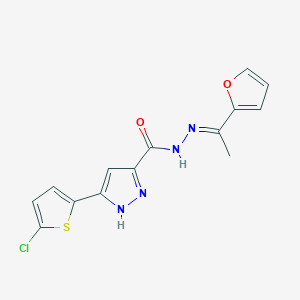

The molecular structure of 4-Bromo-2-fluoro-6-methoxybenzoic acid consists of an aromatic benzene ring substituted with bromo, fluoro, methoxy, and carboxylic acid groups . The InChI Code for the compound is 1S/C8H6BrFO3/c1-13-6-3-4 (9)2-5 (10)7 (6)8 (11)12/h2-3H,1H3, (H,11,12) .Physical And Chemical Properties Analysis

4-Bromo-2-fluoro-6-methoxybenzoic acid is a solid at room temperature . It has a molecular weight of 249.04 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

4-Bromo-2-fluoro-6-methoxybenzoic acid is a compound of interest in various chemical synthesis processes due to its halogenated and methoxy groups. It serves as a versatile intermediate in organic synthesis. For instance, it has been used in the synthesis of methyl 4-bromo-2-methoxybenzoate through a series of reactions starting from 4-bromo-2-fluorotoluene, showcasing its utility in producing compounds with high purity and yield (Chen Bing-he, 2008). Moreover, research on the chemoselectivity of cobalt-catalyzed carbonylation has highlighted its application in synthesizing various fluorobenzoic acid derivatives, indicating the potential for creating a wide range of fluorinated organic compounds (V. Boyarskiy et al., 2010).

Environmental and Biological Applications

The compound's derivatives have been explored for environmental and biological applications. For example, studies on the methanogenic degradation of aromatic compounds in anaerobic environments have utilized fluorinated derivatives to track metabolic pathways, providing insights into microbial degradation processes (K. Londry, P. Fedorak, 1993). This research can enhance our understanding of bioremediation strategies for halogenated organic pollutants.

Material Science and Photovoltaics

In material science, halobenzoic acids, including derivatives similar to 4-bromo-2-fluoro-6-methoxybenzoic acid, have been applied to modify poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS), significantly improving its conductivity. This modification has implications for developing high-efficiency, ITO-free organic solar cells, indicating the potential of such compounds in advancing photovoltaic technologies (L. Tan et al., 2016).

Luminescent and Structural Properties in Lanthanide Complexes

The structural and luminescent properties of lanthanide complexes have been studied using halogenobenzoate ligands, including derivatives similar to 4-bromo-2-fluoro-6-methoxybenzoic acid. These studies reveal how different halogen atoms affect the physical chemistry and luminescence of europium(III), gadolinium(III), and terbium(III) complexes. Such research underscores the importance of halogenated benzoic acids in designing materials with specific luminescent properties for optical applications (J. Monteiro et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mecanismo De Acción

Target of Action

Similar compounds are often used in the synthesis of biaryl intermediates , suggesting that it may interact with various aryl boronic acids.

Mode of Action

It’s possible that it interacts with its targets through a palladium-mediated coupling process , which is a common reaction in organic chemistry involving the formation of a carbon-carbon bond between two aryl groups.

Biochemical Pathways

Given its potential role in the synthesis of biaryl intermediates , it may be involved in various biochemical reactions and pathways.

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is estimated to be between 1.66 and 2.72 , which could influence its distribution within the body.

Result of Action

Given its potential role in the synthesis of biaryl intermediates , it may contribute to the formation of various biologically active compounds.

Propiedades

IUPAC Name |

4-bromo-2-fluoro-6-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO3/c1-13-6-3-4(9)2-5(10)7(6)8(11)12/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HURPNPSJCSOLOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)Br)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-fluoro-6-methoxybenzoic acid | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-oxo-N-(m-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2980083.png)

![Tert-butyl N-(3-azabicyclo[3.2.0]heptan-6-ylmethyl)carbamate](/img/structure/B2980084.png)

![3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B2980087.png)

![4-Bromo-2-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B2980093.png)

![Ethyl 2-((1-benzamido-2,2,2-trichloroethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2980094.png)

![N-[2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2980097.png)